(4-Chloro-3-trifluoromethyl)-(4'-trifluoromethoxy)diphenylsulfone; 98%
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Overview
Description
(4-Chloro-3-trifluoromethyl)-(4'-trifluoromethoxy)diphenylsulfone (98%) is a compound belonging to the family of diphenylsulfones. It is an organic compound with a molecular formula of C14H8ClF6O2S and a molecular weight of 369.76 g/mol. This compound is a white crystalline solid with a melting point of 92-93 °C. It is soluble in organic solvents such as dichloromethane, methanol, and ethanol, and is insoluble in water.
Scientific Research Applications
(4-Chloro-3-trifluoromethyl)-(4'-trifluoromethoxy)diphenylsulfone (98%) has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a catalyst in the synthesis of pharmaceuticals, and as a building block for the synthesis of polymers materials. It has also been used in the synthesis of heterocyclic compounds and as an intermediate in the synthesis of organic fluorides.
Mechanism of Action
(4-Chloro-3-trifluoromethyl)-(4'-trifluoromethoxy)diphenylsulfone (98%) is a highly reactive compound due to its electron-withdrawing trifluoromethyl group. This group can form hydrogen bonds with other molecules, allowing it to act as both an electrophile and a nucleophile in organic reactions. In addition, its electron-withdrawing properties make it a useful reagent in a variety of organic reactions, including Diels-Alder reactions, Wittig reactions, and Grignard reactions.
Biochemical and Physiological Effects
(4-Chloro-3-trifluoromethyl)-(4'-trifluoromethoxy)diphenylsulfone (98%) has been studied for its biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria, fungi, and viruses, as well as to have anti-inflammatory and anti-tumor activities. In addition, it has been found to be a potent inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter in the human body.
Advantages and Limitations for Lab Experiments
The advantages of using (4-Chloro-3-trifluoromethyl)-(4'-trifluoromethoxy)diphenylsulfone (98%) in laboratory experiments include its high reactivity and solubility in organic solvents, as well as its low toxicity. However, it should be noted that this compound is highly corrosive and should be handled with caution. In addition, it should be stored away from heat and light and should not be exposed to air or water.
Future Directions
In the future, (4-Chloro-3-trifluoromethyl)-(4'-trifluoromethoxy)diphenylsulfone (98%) could be used in the synthesis of more complex organic molecules and materials. It could also be used as a catalyst in the synthesis of pharmaceuticals and in the synthesis of heterocyclic compounds. In addition, further research could be conducted to explore its potential applications in the fields of biochemistry, pharmacology, and medicine.
Synthesis Methods
The synthesis of (4-Chloro-3-trifluoromethyl)-(4'-trifluoromethoxy)diphenylsulfone (98%) can be achieved through a two-step reaction sequence. The first step involves the reaction of 4-chloro-3-trifluoromethylphenol and 4'-trifluoromethoxybenzaldehyde in the presence of a base in an organic solvent. This reaction produces a mixture of 4-chloro-3-trifluoromethyl)-(4'-trifluoromethoxy)diphenylsulfone (98%) and 4-chloro-3-trifluoromethyl)-(4'-trifluoromethoxy)diphenylsulfone (2%). The second step involves the separation of the two components through column chromatography.
properties
IUPAC Name |
1-chloro-4-[4-(trifluoromethoxy)phenyl]sulfonyl-2-(trifluoromethyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7ClF6O3S/c15-12-6-5-10(7-11(12)13(16,17)18)25(22,23)9-3-1-8(2-4-9)24-14(19,20)21/h1-7H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVWONDBENGCTQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC(F)(F)F)S(=O)(=O)C2=CC(=C(C=C2)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7ClF6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chloro-3-trifluoromethyl)-(4'-trifluoromethoxy)diphenylsulfone |
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